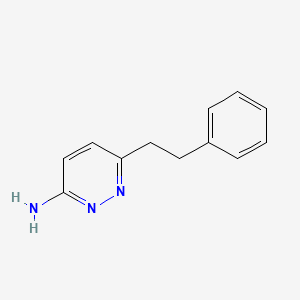![molecular formula C11H17NO5S B12854495 [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate is a complex organic compound with a unique structure that includes an acetamido group, a dioxo group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as acylation, oxidation, and thiolation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the dioxo groups may produce hydroxyl derivatives.
Applications De Recherche Scientifique
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetamido group may form hydrogen bonds with active sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(6R)-6-acetamido-2,5-dioxo-7-sulfanylhexyl] acetate
- [(6R)-6-acetamido-2,5-dioxo-7-sulfanyloctyl] acetate
Uniqueness
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C11H17NO5S |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate |
InChI |
InChI=1S/C11H17NO5S/c1-7(13)12-10(6-18)11(16)4-3-9(15)5-17-8(2)14/h10,18H,3-6H2,1-2H3,(H,12,13)/t10-/m0/s1 |
Clé InChI |
BLQNHNHQEJLQRA-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS)C(=O)CCC(=O)COC(=O)C |
SMILES canonique |
CC(=O)NC(CS)C(=O)CCC(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




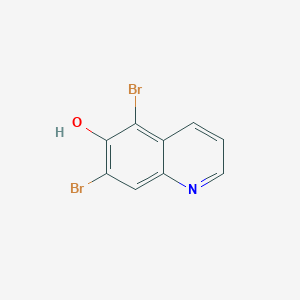
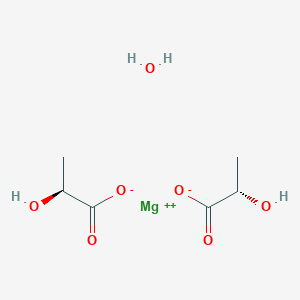
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
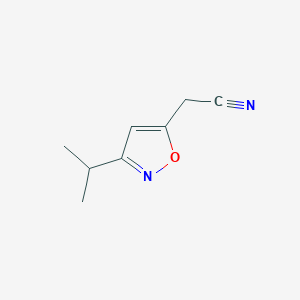


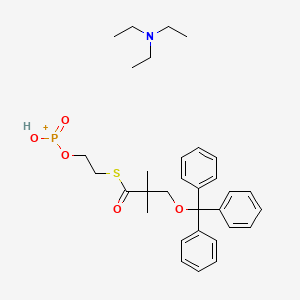

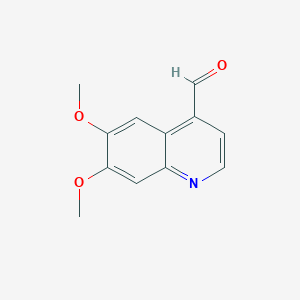
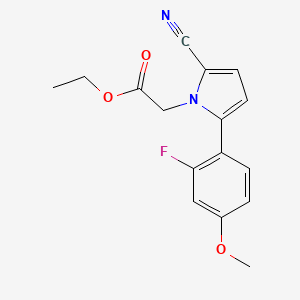
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
